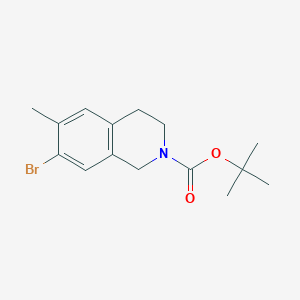

tert-butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS No.:

Cat. No.: VC20446500

Molecular Formula: C15H20BrNO2

Molecular Weight: 326.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20BrNO2 |

|---|---|

| Molecular Weight | 326.23 g/mol |

| IUPAC Name | tert-butyl 7-bromo-6-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C15H20BrNO2/c1-10-7-11-5-6-17(9-12(11)8-13(10)16)14(18)19-15(2,3)4/h7-8H,5-6,9H2,1-4H3 |

| Standard InChI Key | ARGYWZUMRUTWJY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a partially saturated isoquinoline scaffold, with a bromine atom at position 7 and a methyl group at position 6. The tert-butyloxycarbonyl (Boc) group at the 2-position protects the secondary amine, enhancing stability during synthetic manipulations . Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀BrNO₂ |

| Molecular Weight | 326.23 g/mol |

| CAS Number | 1338096-95-9 |

| IUPAC Name | tert-Butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate |

The bromine atom’s position enables participation in Suzuki-Miyaura couplings, while the methyl group influences regioselectivity in electrophilic substitutions.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H NMR reveals distinct signals for the tert-butyl group (δ 1.45 ppm, singlet) and aromatic protons (δ 7.2–7.4 ppm, doublets) .

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 326.23 (calculated for C₁₅H₂₀⁷⁹BrNO₂).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A representative synthetic route involves:

-

Core Formation: Cyclization of a substituted phenethylamine precursor to generate the dihydroisoquinoline scaffold.

-

Bromination: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) or Br₂/FeBr₃ to install bromine at position 7.

-

Methylation: Friedel-Crafts alkylation or directed ortho-metalation to introduce the 6-methyl group.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP) .

Typical yields range from 45–65%, with purification via silica gel chromatography (hexane/ethyl acetate gradient).

Industrial Manufacturing

Industrial processes optimize cost and scalability:

-

Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation during bromination.

-

Automated Crystallization: Improves purity (>98%) by leveraging solubility differences in tert-butyl ether solvents .

Reactivity and Functionalization

Cross-Coupling Reactions

The 7-bromo substituent undergoes palladium-catalyzed couplings:

-

Suzuki-Miyaura: Reacts with arylboronic acids to form biaryl derivatives, pivotal in kinase inhibitor synthesis.

-

Buchwald-Hartwig Amination: Introduces nitrogen-containing groups for neurotransmitter receptor ligands .

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the tert-butyl carbamate, regenerating the free amine for further functionalization .

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The compound serves as a precursor for Bruton’s tyrosine kinase (BTK) inhibitors. Substitution at position 7 with heteroaryl groups enhances target affinity .

Neuroactive Compound Synthesis

Derivatives with 7-aryl or 7-amino substituents exhibit affinity for σ-1 and σ-2 receptors, implicated in neuropathic pain management.

Comparative Analysis with Structural Analogs

The 6-methyl isomer’s steric profile favors interactions with hydrophobic enzyme pockets, distinguishing it from 4-methyl analogs .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume